4-(4-Phenylpiperazin-1-yl)butan-2-amine
Overview
Description
4-(4-Phenylpiperazin-1-yl)butan-2-amine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group attached to the piperazine ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylpiperazin-1-yl)butan-2-amine typically involves the reaction of 4-phenylpiperazine with a suitable alkylating agent. One common method is the reaction of 4-phenylpiperazine with 1,4-butanediol diacrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The process involves the continuous addition of reactants to a reactor where the reaction takes place, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenylpiperazin-1-yl)butan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
4-(4-Phenylpiperazin-1-yl)butan-2-amine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.
Medicine: It has been investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Phenylpiperazin-1-yl)butan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-Phenylpiperazin-1-yl)butan-2-amine is similar to other piperazine derivatives, such as 4-(4-phenylpiperazin-1-yl)butan-1-amine and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide These compounds share structural similarities but may differ in their biological activity and applications
List of Similar Compounds
4-(4-Phenylpiperazin-1-yl)butan-1-amine
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13(15)7-8-16-9-11-17(12-10-16)14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLLIGZEBJAXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.